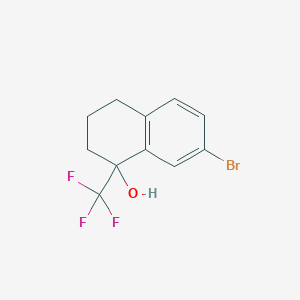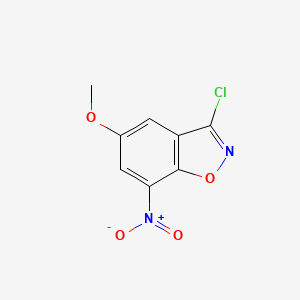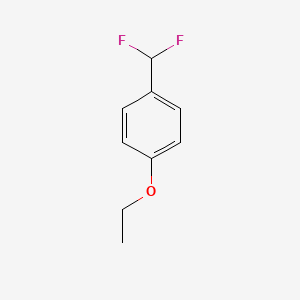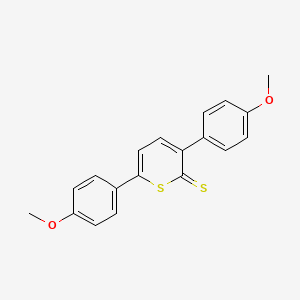
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a thiopyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione typically involves the reaction of 4-methoxybenzaldehyde with thiourea under acidic conditions. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, followed by cyclization to form the thiopyran ring. The reaction conditions often involve the use of a strong acid, such as hydrochloric acid, and a solvent like ethanol to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran derivatives.
Substitution: Brominated or nitrated derivatives of the methoxyphenyl groups.
科学的研究の応用
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
作用機序
The mechanism of action of 3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction is often mediated by the thiopyran ring and the methoxyphenyl groups, which can form hydrogen bonds and other non-covalent interactions with biological molecules.
類似化合物との比較
Similar Compounds
3,6-Bis(diphenylaminyl)carbazole: A similar compound used in organic electronics.
Bis[di(4-methoxyphenyl)amino]carbazole: Another related compound with applications in perovskite solar cells.
Uniqueness
3,6-Bis(4-methoxyphenyl)-2h-thiopyran-2-thione is unique due to its thiopyran ring, which imparts distinct chemical and physical properties compared to other similar compounds
特性
分子式 |
C19H16O2S2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
3,6-bis(4-methoxyphenyl)thiopyran-2-thione |
InChI |
InChI=1S/C19H16O2S2/c1-20-15-7-3-13(4-8-15)17-11-12-18(23-19(17)22)14-5-9-16(21-2)10-6-14/h3-12H,1-2H3 |
InChIキー |
GORAXAQMMPTPMY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC=C(SC2=S)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)
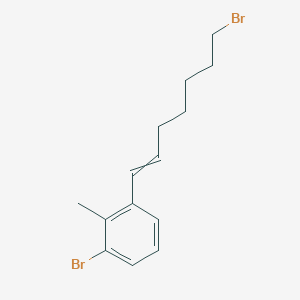

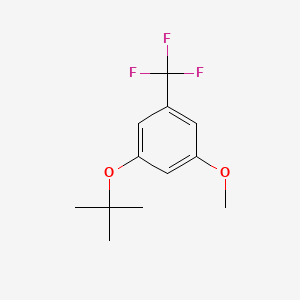
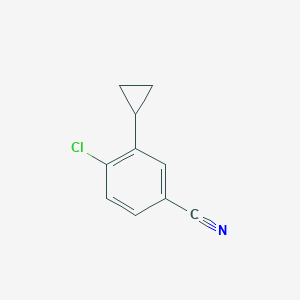
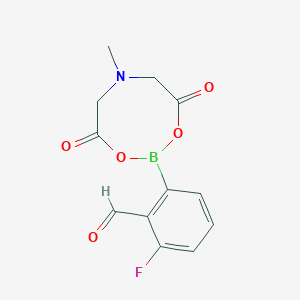
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)
![[(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)

![2,2-Dimethyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B13708918.png)
